Selurampanel - 912574-69-7

Selurampanel

Catalog Number: EVT-282540
CAS Number: 912574-69-7
Molecular Formula: C16H19N5O4S
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selurampanel has been investigated in Adrenocortical Adenoma and Sarcoma, Endometrial Stromal.
Source and Classification

Selurampanel, also known by its developmental code BGG492, is synthesized from a series of quinazolinedione derivatives. It is classified as a competitive antagonist of AMPA receptors, which are critical for mediating fast synaptic transmission in the brain. Its design focuses on enhancing oral bioavailability and efficacy against seizures induced by maximal electroshock in preclinical models .

Synthesis Analysis

Methods and Technical Details

The synthesis of selurampanel involves several key steps that leverage established organic chemistry techniques. The initial approach includes the preparation of a quinazolinedione scaffold followed by the introduction of a methanesulfonamide group. The process typically begins with the formation of 2,4-dioxo-1H-quinazoline derivatives through cyclization reactions involving appropriate precursors.

  1. Starting Materials: The synthesis starts with readily available aniline derivatives and carbonyl compounds.
  2. Cyclization: A cyclization reaction is performed to form the quinazoline core, often using reagents such as phosphorous oxychloride or other dehydrating agents.
  3. Sulfonamide Formation: The introduction of the methanesulfonamide moiety is achieved through nucleophilic substitution reactions.
  4. Purification: Final products are purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

Selurampanel has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 301.35 g/mol
  • X-ray Crystallography: The crystal structure has been elucidated, revealing critical interactions between selurampanel and the AMPA receptor binding site, which are essential for its antagonistic activity .

The structural analysis indicates that selurampanel binds effectively to the AMPA receptor, blocking glutamate activity and thus providing anticonvulsant effects.

Chemical Reactions Analysis

Reactions and Technical Details

Selurampanel undergoes specific chemical reactions that are essential for its synthesis and functionality:

  1. Formation of Quinazolinedione: This involves cyclization reactions where an amine reacts with a carbonyl compound under acidic or basic conditions.
  2. Sulfonamide Formation: The conversion of amines to sulfonamides typically involves treatment with sulfonyl chlorides.
  3. Stability Studies: Chemical stability under physiological conditions is assessed to ensure that selurampanel maintains its efficacy over time.

These reactions are critical not only for synthesizing selurampanel but also for understanding its behavior in biological systems .

Mechanism of Action

Process and Data

Selurampanel acts primarily as a competitive antagonist at AMPA receptors. By binding to these receptors, it inhibits the excitatory effects of glutamate, which is pivotal in seizure propagation:

  1. Binding Affinity: Selurampanel exhibits high binding affinity for AMPA receptors, effectively blocking their activation by glutamate.
  2. Electrophysiological Effects: Studies have shown that selurampanel reduces excitatory postsynaptic currents in neuronal cultures, supporting its role as an anticonvulsant agent .
  3. Therapeutic Implications: Its mechanism suggests potential applications not only in epilepsy but also in other conditions characterized by excessive neuronal excitability.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Selurampanel possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but requires careful handling to avoid degradation.

Additional properties such as melting point and pH stability are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Selurampanel's primary application lies within neuroscience, particularly:

  1. Epilepsy Treatment: It shows significant promise as an anticonvulsant drug in clinical trials aimed at reducing seizure frequency and severity.
  2. Neuroprotective Studies: Research is ongoing into its potential neuroprotective effects against excitotoxicity associated with various neurological diseases.
  3. Imaging Studies: As an AMPA receptor antagonist, selurampanel may also serve roles in imaging studies utilizing positron emission tomography to visualize receptor activity in vivo .
Introduction to Selurampanel

Selurampanel (INN: selurampanel; codenames BGG492, BGG-492) is a quinazoline-dione sulfonamide derivative with the chemical name N-(7-isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methanesulfonamide. Its molecular formula is C₁₆H₁₉N₅O₄S, with a molecular weight of 377.42 g/mol and a CAS registry number of 912574-69-7 [2] [4] [7]. The compound exists as a solid powder, soluble in DMSO but insoluble in water, with >98% purity confirmed by HPLC in research-grade material [9]. As a competitive antagonist targeting ionotropic glutamate receptors, selurampanel represents a mechanistically distinct approach to modulating neuronal hyperexcitability underlying neurological disorders.

Table 1: Fundamental Chemical Characteristics of Selurampanel

PropertyValue
IUPAC NameN-(7-isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methanesulfonamide
Molecular FormulaC₁₆H₁₉N₅O₄S
Molecular Weight377.42 g/mol
CAS Registry Number912574-69-7
Chemical StructureQuinazoline-dione sulfonamide
Solubility ProfileSoluble in DMSO; insoluble in water
Primary SynonymsBGG492, BGG-492, BGG 492

Pharmacological Classification and Target Receptors

Selurampanel is pharmacologically classified as a competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. It exhibits high selectivity for AMPA receptors (AMPARs), with a half-maximal inhibitory concentration (IC₅₀) of 190 nM in functional assays [5] [9]. The compound demonstrates >100-fold selectivity for AMPARs over N-methyl-D-aspartate (NMDA) receptors and shows differential activity across kainate receptor subunits, with greatest affinity for GluK1 (GluR5)-containing receptors [1] [3] [7].

The molecular architecture of AMPA/kainate receptors comprises tetrameric combinations of subunits: GluA1-4 for AMPARs and GluK1-5 for kainate receptors. These ligand-gated cation channels mediate fast excitatory synaptic transmission in the central nervous system. AMPARs are crucial for rapid depolarization of postsynaptic membranes, while kainate receptors (particularly GluK1-containing subtypes) modulate presynaptic neurotransmitter release and postsynaptic excitability [3]. Selurampanel competes with glutamate at the agonist-binding domain of these receptors, preventing conformational changes necessary for ion channel gating and subsequent neuronal depolarization [1] [8]. This mechanism is particularly relevant in pathological hyperexcitability states, where excessive glutamate signaling contributes to synchronous neuronal firing.

A critical pharmacological advantage of selurampanel is its reasonable blood-brain barrier (BBB) penetration, enabling central nervous system activity following oral administration. Pharmacokinetic studies in mice demonstrate a plasma half-life of 3.3 hours after intravenous administration, with a moderate volume of distribution (Vdₛₛ = 1.3 L/kg) and low systemic clearance (5.4 mL/min·kg) [5] [8]. These properties supported its investigation for conditions involving glutamate excitotoxicity, including epilepsy, migraine, and tinnitus.

Table 2: Pharmacodynamic Profile of Selurampanel at Glutamate Receptors

Receptor TypeSubunit CompositionSelurampanel ActivitySelectivity vs. NMDA
AMPA Receptor (AMPAR)GluA1-GluA4 combinationsCompetitive antagonist (IC₅₀ = 190 nM)>100-fold selective
Kainate Receptor (KAR)GluK1 (GluR5)-containingModerate antagonist activity>50-fold selective
Kainate Receptor (KAR)GluK2/GluK3 homomersWeak or negligible activityNot determined
NMDA Receptor (NMDAR)GluN1/GluN2 combinationsMinimal activity at clinical concentrationsReference receptor

Historical Development and Rationale for AMPA/Kainate Receptor Antagonism

The development of selurampanel by Novartis emerged from two converging scientific imperatives: (1) the well-established pathophysiological role of glutamate excitotoxicity in neurological disorders, and (2) the significant unmet medical need in pharmacoresistant epilepsy. By the early 2000s, research had demonstrated that excessive activation of AMPA and kainate receptors contributes to seizure initiation and propagation, as well as the pathological neuronal hyperexcitability underlying migraine and tinnitus [1] [3]. Approximately 30% of epilepsy patients exhibited treatment resistance to existing antiseizure medications, necessitating novel mechanistic approaches [1] [6]. The quinazoline-dione chemical scaffold was identified as a promising template for competitive AMPA/kainate receptor inhibition with improved selectivity and pharmacokinetic profiles over earlier compounds like perampanel.

The medicinal chemistry optimization program focused on enhancing receptor affinity, metabolic stability, and oral bioavailability. Structure-activity relationship (SAR) studies revealed that the 7-isopropyl and 6-(1-methyl-1H-pyrazol-5-yl) substituents on the quinazoline-dione core conferred optimal AMPAR binding affinity, while the N-3 methanesulfonamide group enhanced solubility and pharmacokinetic properties [9]. This strategic optimization yielded selurampanel (BGG492) as a development candidate with nanomolar receptor affinity and demonstrated antiseizure efficacy in animal models.

Preclinical studies established selurampanel's robust activity in seizure models. It potently and dose-dependently antagonized maximal electroshock seizure (MES)-induced generalized tonic-clonic seizures in mice, with a median effective dose (ED₅₀) of approximately 7 mg/kg after 1-hour pretreatment [5] [9]. This efficacy profile, coupled with favorable pharmacokinetics, supported progression to human trials. Phase I studies established its safety profile and pharmacokinetic parameters, leading to Phase II proof-of-concept trials across three indications: partial-onset epilepsy (NCT01117857), acute migraine (NCT01436682), and chronic subjective tinnitus (NCT01750944) [6] [7].

Clinical evidence emerged from a randomized, double-blind, placebo-controlled study in patients with photosensitive epilepsy. Selurampanel demonstrated a dose-dependent suppression of the photoparoxysmal response (PPR), establishing a clear exposure-response relationship and confirming target engagement in humans [1] [4]. Despite these promising pharmacological findings, Novartis discontinued clinical development across all indications in September 2017, following failure to meet proof-of-concept criteria in migraine and insufficient efficacy differentiation in epilepsy trials [6] [7]. The compound remains a valuable pharmacological tool for investigating AMPA/kainate receptor pathophysiology.

Table 3: Key Milestones in Selurampanel Development

StageFindings/OutcomesReference Indication
Preclinical DiscoveryQuinazoline-dione sulfonamide optimization; IC₅₀ = 190 nM at AMPAREpilepsy
Rodent MES ModelED₅₀ = ~7 mg/kg (1h pretreatment); oral activity confirmedEpilepsy
Phase ISafety, tolerability, and pharmacokinetics established in healthy volunteersFirst-in-human
Phase II (Epilepsy)Dose-dependent PPR suppression; PK/PD relationship confirmedPhotosensitive epilepsy
Phase II (Migraine)Modest pain relief but high side effect rate; PoC not metAcute migraine attack
Phase II (Tinnitus)Efficacy not demonstratedChronic subjective tinnitus
September 2017Development discontinued across all indicationsPortfolio decision

Comprehensive Synonym Table for Selurampanel

Identifier TypeName(s)
International Nonproprietary Name (INN)Selurampanel
Chemical NamesN-(7-isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methanesulfonamide
N-[6-(1-Methyl-1H-pyrazol-5-yl)-7-(propan-2-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide
Development CodesBGG492; BGG-492; BGG 492
CAS Registry Number912574-69-7
UNII Identifier7WG1MR7DAR
Other SynonymsBGG-492A; Methanesulfonamide, N-(1,4-dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl)-

Properties

CAS Number

912574-69-7

Product Name

Selurampanel

IUPAC Name

N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide

Molecular Formula

C16H19N5O4S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23)

InChI Key

MCECSFFXUPEPDB-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C

Solubility

Soluble in DMSO, not in water

Synonyms

BGG492; BGG 492; BGG-492; Selurampanel

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.